![molecular formula C16H15N3O B8751634 (R)-3-Amino-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B8751634.png)
(R)-3-Amino-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
®-3-amino-1-methyl-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one is a chiral compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are widely used in medicinal chemistry for their sedative, anxiolytic, and anticonvulsant effects
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-amino-1-methyl-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of aminobenzophenones as starting materials. The reaction proceeds through a series of steps including acylation, cyclization, and reduction . For instance, a solution of 1 mmol of 1-acetyl-7-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one, hydrazine hydrate, and sodium acetate in acetic acid is refluxed for 12 hours .
Industrial Production Methods
Industrial production of benzodiazepines, including ®-3-amino-1-methyl-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one, often employs continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound with high yields and purity . Continuous flow synthesis involves the use of microreactors where reagents are continuously pumped through the system, allowing for precise control over reaction conditions and minimizing the formation of by-products .
化学反応の分析
Types of Reactions
®-3-amino-1-methyl-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
®-3-amino-1-methyl-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is used in studies related to neurotransmitter modulation and receptor binding.
作用機序
The mechanism of action of ®-3-amino-1-methyl-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The molecular targets include the GABA-A receptor, and the pathways involved are primarily related to the modulation of neurotransmitter release and neuronal excitability .
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Alprazolam: Another benzodiazepine used for its anxiolytic effects, differing in its triazole ring structure.
Midazolam: An imidazobenzodiazepine with potent sedative and hypnotic properties.
Uniqueness
®-3-amino-1-methyl-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one is unique due to its specific chiral configuration and the presence of an amino group at the 3-position.
特性
分子式 |
C16H15N3O |
|---|---|
分子量 |
265.31 g/mol |
IUPAC名 |
(3R)-3-amino-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H15N3O/c1-19-13-10-6-5-9-12(13)14(18-15(17)16(19)20)11-7-3-2-4-8-11/h2-10,15H,17H2,1H3/t15-/m1/s1 |
InChIキー |
MWASGDJOVNIDEM-OAHLLOKOSA-N |
異性体SMILES |
CN1C2=CC=CC=C2C(=N[C@H](C1=O)N)C3=CC=CC=C3 |
正規SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)N)C3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
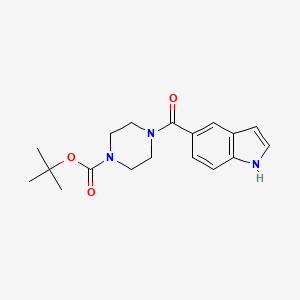
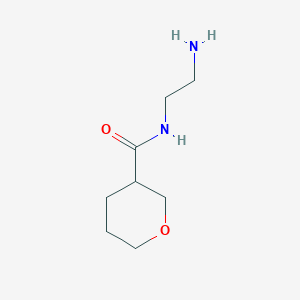
![1H-Pyrrolo[2,3-b]pyridine-3-methanol, a-cyclopropyl-1-(phenylsulfonyl)-](/img/structure/B8751562.png)
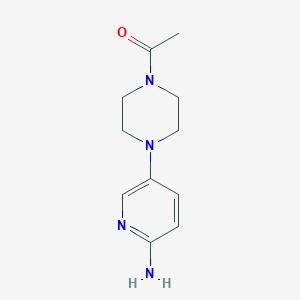
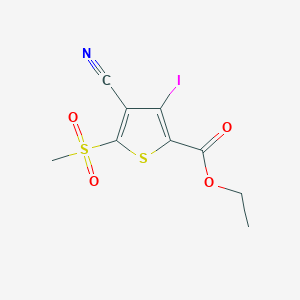
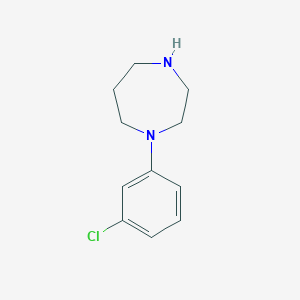
![1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B8751579.png)
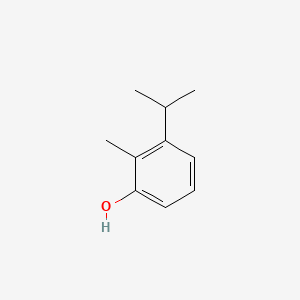
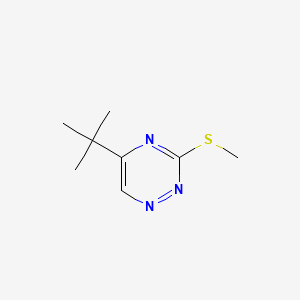
![4-[(2-Naphthalenylsulfonyl)amino]-1-piperidinecarboxylic acid, ethyl ester](/img/structure/B8751615.png)
![4-[3-(Methyloxy)-4-nitrophenyl]pyridine](/img/structure/B8751627.png)
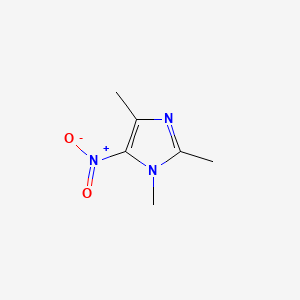
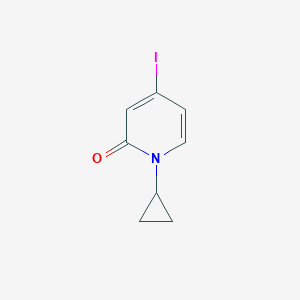
![7-Fluoro-4-methoxy-benzo[b]-thiophene-2-carboxylic acid, methyl ester](/img/structure/B8751639.png)
